molecular formula C16H14N6O8S B12568368 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine CAS No. 600736-36-5

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine

Cat. No.: B12568368
CAS No.: 600736-36-5
M. Wt: 450.4 g/mol
InChI Key: BUSWCORNEUKRCY-RVXWVPLUSA-N
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Description

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine is a purine nucleoside derivative characterized by a 2,4-dinitrophenylsulfanyl group at the 6-position of the purine ring and a β-D-ribofuranosyl moiety at the 9-position. This compound’s structural uniqueness lies in the combination of the sulfanyl linker and the nitro-substituted aromatic ring, which may influence solubility, stability, and bioactivity .

Properties

CAS No.

600736-36-5

Molecular Formula

C16H14N6O8S

Molecular Weight

450.4 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-(2,4-dinitrophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C16H14N6O8S/c23-4-9-12(24)13(25)16(30-9)20-6-19-11-14(20)17-5-18-15(11)31-10-2-1-7(21(26)27)3-8(10)22(28)29/h1-3,5-6,9,12-13,16,23-25H,4H2/t9-,12-,13-,16-/m1/s1

InChI Key

BUSWCORNEUKRCY-RVXWVPLUSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine involves multiple steps, typically starting with the preparation of the 2,4-dinitrophenyl sulfanyl intermediate. This intermediate is then reacted with a ribofuranosyl purine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The ribofuranosyl purine moiety can interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name 6-Substituent Ribose Modification Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2,4-Dinitrophenylsulfanyl Unmodified ~481.33* High electron-withdrawing potential
6-Cl-purine riboside Chlorine Unmodified 286.68 Antitumor activity
6-[2,6-Diacetoxyphenyl]-analog 2,6-Diacetoxyphenyl TBS-protected ~671.33 Moderate steric bulk
6-(4-Nitrophenylsulfanyl)-analog 4-Nitrophenylsulfanyl Unmodified 427.09 Single nitro group
6-(3-Thienyl)-3-fluoro-ribose analog 3-Thienyl 3-Deoxy-3-fluoro ~365.33* Antiviral potential
2,6-Di-(2-furyl)-analog 2-Furyl, 6-Furyl Unmodified ~408.34* Dual aromatic substitution

*Calculated based on molecular formula.

Biological Activity

6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine, commonly referred to as DNP-Ribofuranosyl Purine, is a synthetic compound with notable biological activities. Its structure includes a purine base linked to a ribofuranose sugar and a dinitrophenyl sulfanyl group, which contributes to its reactivity and potential therapeutic applications. The compound is characterized by the chemical formula C16H14N6O8SC_{16}H_{14}N_{6}O_{8}S and has a CAS number of 600736-36-5.

Biological Activity

The biological activity of DNP-Ribofuranosyl Purine has been the subject of various studies, highlighting its potential in several therapeutic areas:

  • Antiviral Activity : Research indicates that compounds with similar structural motifs exhibit antiviral properties by inhibiting nucleotide biosynthesis pathways critical for viral replication. Specifically, targeting purine metabolism could enhance antiviral efficacy against viruses like hepatitis E virus (HEV) .
  • Antitumor Properties : DNP-Ribofuranosyl Purine's structural analogs have shown promise in inhibiting cancer cell proliferation. Compounds with purine bases are known to interfere with nucleic acid synthesis in rapidly dividing cells, making them potential candidates for cancer therapy .
  • Antimicrobial Effects : Some derivatives of purine compounds have demonstrated significant antibacterial and antifungal activities. The introduction of electron-withdrawing groups, such as the dinitrophenyl moiety in this compound, may enhance its interaction with microbial targets .

Case Study 1: Antiviral Mechanism

A study explored the mechanism by which purine analogs inhibit HEV replication. It was found that certain inhibitors deplete purine nucleotides, leading to reduced viral replication rates. This suggests that DNP-Ribofuranosyl Purine could be effective in similar antiviral applications .

Case Study 2: Antitumor Activity

Another investigation focused on the synthesis of pyrazole derivatives related to purines. These derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The study highlighted the importance of substituents on the purine ring for enhancing biological activity .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibits HEV replication via nucleotide depletion
AntitumorCytotoxic effects on breast cancer cell lines
AntimicrobialSignificant activity against bacteria and fungi

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